molecular formula C9H9F2NO B2720041 2-(Dimethylamino)-3,4-difluorobenzaldehyde CAS No. 2044713-58-6

2-(Dimethylamino)-3,4-difluorobenzaldehyde

Cat. No.: B2720041
CAS No.: 2044713-58-6
M. Wt: 185.174
InChI Key: HFFAYSLTRYEWHV-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-3,4-difluorobenzaldehyde is an organic compound characterized by the presence of a dimethylamino group and two fluorine atoms attached to a benzaldehyde core. This compound is of significant interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-3,4-difluorobenzaldehyde typically involves the introduction of the dimethylamino group and fluorine atoms onto a benzaldehyde framework. One common method involves the reaction of 3,4-difluorobenzaldehyde with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)-3,4-difluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: 2-(Dimethylamino)-3,4-difluorobenzoic acid.

    Reduction: 2-(Dimethylamino)-3,4-difluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-3,4-difluorobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-3,4-difluorobenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atoms can influence the compound’s electronic properties. These interactions can modulate the activity of biological targets and pathways, leading to various effects.

Comparison with Similar Compounds

  • 2-(Dimethylamino)-3,4-difluorophenol
  • 2-(Dimethylamino)-3,4-difluorotoluene
  • 2-(Dimethylamino)-3,4-difluoroaniline

Comparison: 2-(Dimethylamino)-3,4-difluorobenzaldehyde is unique due to the presence of both the dimethylamino group and the aldehyde functional group, which confer distinct reactivity and properties. Compared to similar compounds, it offers a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

2-(dimethylamino)-3,4-difluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c1-12(2)9-6(5-13)3-4-7(10)8(9)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFAYSLTRYEWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=CC(=C1F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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